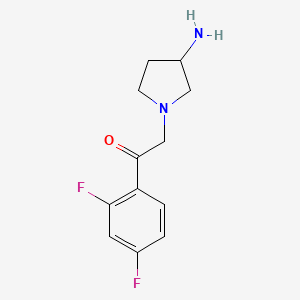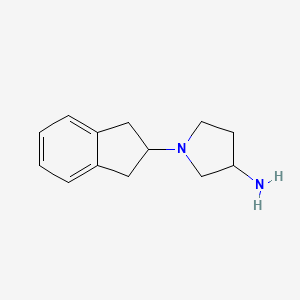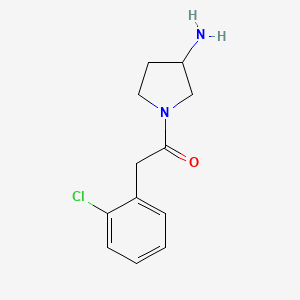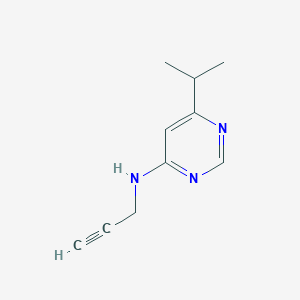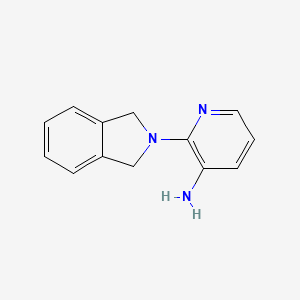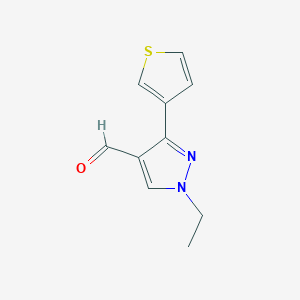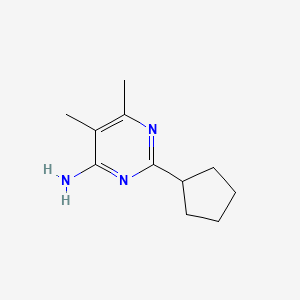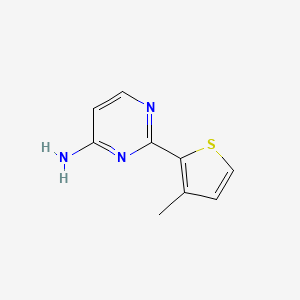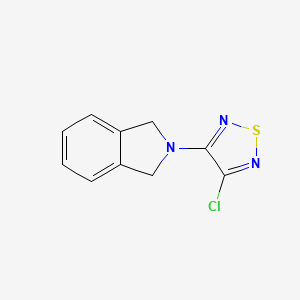
(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one
説明
(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one, also known as (E)-1-(3-hydroxy-pyrrolidin-1-yl)-3-(o-tolyl)-prop-2-en-1-one, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of the pyrrolidine family and is a cyclic secondary amine with a hydroxyl group attached to the pyrrolidine ring. This compound has been found to have interesting properties that make it useful for a variety of scientific research applications.
科学的研究の応用
(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one has been studied for its potential applications in various scientific research fields. Its hydroxyl group makes it a useful reagent for organic synthesis and its cyclic structure makes it a useful tool for drug design. Additionally, this compound has been studied for its potential applications in the field of nanotechnology, as it can be used as a building block for the fabrication of nanostructures.
作用機序
The mechanism of action of (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the hydroxyl group attached to the pyrrolidine ring is responsible for its reactivity. The hydroxyl group can act as an electron donor and acceptor, allowing it to react with various other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that it can interact with various proteins and enzymes, suggesting that it may have potential therapeutic applications. Additionally, this compound has been found to have antioxidant properties, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The main advantage of using (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one in laboratory experiments is its low cost and availability. Additionally, this compound is relatively stable, making it easy to store and handle. However, its reactivity can be unpredictable and its hydroxyl group can be easily oxidized, making it difficult to control the reaction conditions.
将来の方向性
Future research on (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one could focus on its potential therapeutic applications. This could include further investigation into its biochemical and physiological effects, as well as its potential interactions with various proteins and enzymes. Additionally, further research could be conducted to explore its potential applications in nanotechnology and drug design. Other potential areas of research could include the development of new synthesis methods, the optimization of existing methods, and the investigation of its potential toxicity.
特性
IUPAC Name |
(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-11-4-2-3-5-12(11)6-7-14(17)15-9-8-13(16)10-15/h2-7,13,16H,8-10H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNCXLLNXYDSGB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



